5-methyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
5-methyl-3-(trifluoromethyl)-1H-pyrazole, also known as this compound, is a useful research compound. Its molecular formula is C5H5F3N2 and its molecular weight is 150.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Lithium Ion Battery Electrolytes
A novel methylated pyrazole derivative, closely related to 5-methyl-3-(trifluoromethyl)-1H-pyrazole, was synthesized and characterized for application in lithium ion batteries (LIBs). This research demonstrates the potential of hydrogen atom substitution by a methyl-group at the nitrogen atom, resulting in significant improvement of cell cycling performance in high voltage LIBs (von Aspern et al., 2020).
Synthesis of Analgesic Compounds
Selective methylation conditions for a compound similar to this compound led to the synthesis of mono-Me-substituted isomers with potential analgesic activity. This research contributes to understanding the tautomeric structure of pyrazole derivatives and their applications in medicinal chemistry (Burgart et al., 2019).
Antimicrobial Agents
A series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds were synthesized and showed broad-spectrum antimicrobial activities. This study highlights the potential of pyrazole derivatives in developing new antimicrobial agents (Bhat et al., 2016).
Antimycobacterial Activity
Compounds structurally related to this compound demonstrated significant antimycobacterial activity against both susceptible and resistant strains of Mycobacterium tuberculosis. This research indicates the potential use of pyrazole derivatives in tuberculosis treatment (Almeida da Silva et al., 2008).
OLEDs and Phosphorescent Materials
Pyrazole derivatives, including those with structures similar to this compound, have been explored in the synthesis of organic light emitting diodes (OLEDs) and phosphorescent materials. This research contributes to the development of high-efficiency, stable phosphorescent materials for display and lighting technologies (Huang et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
5-Methyl-3-(trifluoromethyl)-1H-pyrazole, also known as 3-Methyl-5-(trifluoromethyl)-1H-pyrazole, is a potent, highly selective, and cell-permeable inhibitor of the glucose transporter GLUT1 . GLUT1 is a primary target of this compound, playing a crucial role in the transport of glucose across the plasma membranes of mammalian cells .
Mode of Action
The compound interacts with GLUT1, inhibiting its function . It has an IC50 value of 2 nM in vitro and inhibits glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM . This interaction results in a decrease in glucose uptake, affecting the energy metabolism of the cells .
Biochemical Pathways
The inhibition of GLUT1 affects the glucose metabolism pathway. Under normal conditions, GLUT1 facilitates the transport of glucose into cells, where it is used in glycolysis to produce ATP, the primary energy currency of the cell. By inhibiting GLUT1, this compound reduces glucose uptake, potentially leading to a decrease in ATP production and affecting various downstream processes that rely on this energy source .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of glucose uptake via GLUT1 . On a cellular level, this could lead to a decrease in ATP production, as less glucose would be available for glycolysis. This could potentially affect a wide range of cellular processes that rely on ATP for energy.
Biochemical Analysis
Biochemical Properties
The compound 5-Methyl-3-(trifluoromethyl)-1H-pyrazole plays a role in biochemical reactions, particularly in the process of trifluoromethylation . It interacts with various enzymes and proteins, contributing to the synthesis of 3/5-trifluoromethyl pyrazole derivatives . The nature of these interactions is largely dependent on the specific biochemical context .
Cellular Effects
This compound has been shown to influence cell function. It has been identified as a potent, highly selective, cell-permeable inhibitor of the glucose transporter GLUT1 . This compound can inhibit glucose uptake by cells, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the glucose transporter GLUT1 . It exerts its effects at the molecular level by inhibiting GLUT1, which results in decreased glucose uptake by cells . This can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
Current studies suggest that this compound demonstrates notable effectiveness in suppressing GLUT1 expression, leading to decreased glycolysis and a significant reduction of tumor growth in both in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in the metabolic pathway related to glucose transport . It interacts with the glucose transporter GLUT1, affecting the transport of glucose into cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely related to its interaction with GLUT1 . It is believed to interact with this transporter, affecting its localization or accumulation .
Properties
IUPAC Name |
5-methyl-3-(trifluoromethyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCHCAYDSKIFIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10142940 | |
Record name | 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10142940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10010-93-2 | |
Record name | 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010010932 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10142940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-5-(trifluoromethyl)pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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